Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate
Overview
Description
Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate is a chemical compound with significant applications in organic synthesis and pharmaceutical research. This compound features a piperidine ring, which is a six-membered nitrogen-containing heterocycle, and a tert-butoxycarbonyl (BOC) protecting group, which is commonly used in peptide synthesis to protect amino groups.
Synthetic Routes and Reaction Conditions:
Protection of Amines: The BOC group can be added to amines using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. This reaction is typically carried out in aqueous conditions.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using similar methods but with optimized reaction conditions to ensure high yield and purity. Large-scale reactions may involve continuous flow chemistry to enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the BOC group can be selectively removed using strong acids like trifluoroacetic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the BOC group.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols.
Substitution Products: Deprotected amines.
Mechanism of Action
Target of Action
Similar compounds have been used as substrates in palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides .
Mode of Action
It’s known that similar compounds can undergo palladium-catalyzed α-arylation , which suggests that this compound might interact with its targets through a similar mechanism.
Action Environment
It’s recommended to store the compound under inert gas (nitrogen or argon) at 2–8 °c .
Scientific Research Applications
Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate is widely used in scientific research due to its versatility in organic synthesis. It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other bioactive compounds. Its applications include:
Peptide Synthesis: The BOC group is used to protect amino acids during peptide chain assembly.
Drug Development: The compound is used in the synthesis of various drug candidates, particularly those targeting neurological disorders and cardiovascular diseases.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate is similar to other BOC-protected amines, such as Ethyl 1-(tert-butoxycarbonyl)-4-piperidinecarboxylate. it is unique in its specific structure and applications. Other similar compounds include:
Ethyl 1-(tert-butoxycarbonyl)-4-piperidinecarboxylate: Used in peptide synthesis and drug development.
Ethyl 4-(tert-butoxycarbonyl)-2-(ethoxycarbonyl)-5-methyl-3-pyrrolepropionate:
Properties
IUPAC Name |
ethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-5-18-10(16)13(6-8-14-9-7-13)15-11(17)19-12(2,3)4/h14H,5-9H2,1-4H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQVCPZQSRJEJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCNCC1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90731119 | |
Record name | Ethyl 4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90731119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956460-98-3 | |
Record name | Ethyl 4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90731119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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